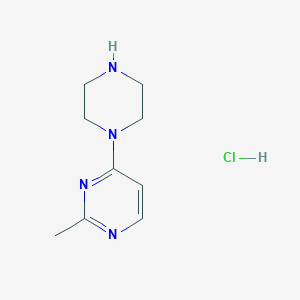
Pyrimidine, 2-methyl-4-(1-piperazinyl)-, hydrochloride (1:2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimidine, 2-methyl-4-(1-piperazinyl)-, hydrochloride (1:2) is a heterocyclic organic compound that features a pyrimidine ring substituted with a methyl group at the 2-position and a piperazinyl group at the 4-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 2-methyl-4-(1-piperazinyl)-, hydrochloride (1:2) typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Substitution at the 2-Position: The methyl group is introduced at the 2-position through alkylation reactions using methyl iodide or similar alkylating agents.
Introduction of the Piperazinyl Group: The piperazinyl group is introduced at the 4-position through nucleophilic substitution reactions, often using piperazine and suitable leaving groups like halides.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of Pyrimidine, 2-methyl-4-(1-piperazinyl)-, hydrochloride (1:2) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrimidine, 2-methyl-4-(1-piperazinyl)-, hydrochloride (1:2) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Piperazine in the presence of a suitable leaving group like a halide.
Major Products Formed
Oxidation: Formation of pyrimidine derivatives with oxidized functional groups.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Pyrimidine, 2-methyl-4-(1-piperazinyl)-, hydrochloride (1:2) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Pyrimidine, 2-methyl-4-(1-piperazinyl)-, hydrochloride (1:2) involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazinyl group can form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity and affecting cellular pathways. The exact mechanism depends on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrimidine, 2-methyl-4-(1-piperazinyl)-, hydrochloride (11): Similar structure but different stoichiometry of the hydrochloride salt.
Pyrimidine, 2-methyl-4-(1-piperazinyl)-, sulfate (11): Similar structure but different counterion.
Pyrimidine, 2-methyl-4-(1-piperazinyl)-, phosphate (11): Similar structure but different counterion.
Uniqueness
Pyrimidine, 2-methyl-4-(1-piperazinyl)-, hydrochloride (1:2) is unique due to its specific stoichiometry and the presence of the piperazinyl group, which imparts distinct chemical and biological properties. Its hydrochloride salt form enhances solubility and stability, making it more suitable for various applications compared to its analogs.
Eigenschaften
Molekularformel |
C9H15ClN4 |
|---|---|
Molekulargewicht |
214.69 g/mol |
IUPAC-Name |
2-methyl-4-piperazin-1-ylpyrimidine;hydrochloride |
InChI |
InChI=1S/C9H14N4.ClH/c1-8-11-3-2-9(12-8)13-6-4-10-5-7-13;/h2-3,10H,4-7H2,1H3;1H |
InChI-Schlüssel |
TXPPJTZNXUHIRM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=CC(=N1)N2CCNCC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















